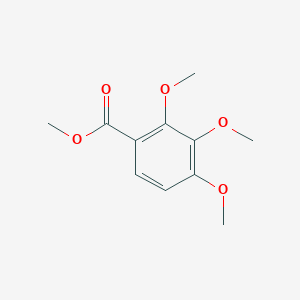
Methyl-2,3,4-trimethoxybenzoat
Übersicht
Beschreibung
Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .
Synthesis Analysis
Methyl 2,3,4-trimethoxybenzoate can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis
The crystal structure of Methyl 2,3,4-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Methyl 2,3,4-trimethoxybenzoate .Physical And Chemical Properties Analysis
Methyl 2,3,4-trimethoxybenzoate is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Methyl-2,3,4-trimethoxybenzoat: Derivate sind bekannt für ihre bemerkenswerten antioxidativen Eigenschaften. Sie schützen Gewebe vor reaktiven Sauerstoffspezies, die wichtige Biomoleküle wie DNA, Lipide und Proteine abbauen können, was möglicherweise zu degenerativen Erkrankungen wie Alterung, Krebs, Alzheimer und Diabetes führt .
Antimikrobielle Aktivität
Diese Verbindungen zeigen signifikante antimikrobielle Aktivitäten. Ihre Struktur ist eng verwandt mit natürlich vorkommenden sekundären Metaboliten, die in Pflanzen gefunden werden, wie Gallussäure und Methylgallate, die Teil des Abwehrsystems der Pflanze gegen Krankheitserreger sind .
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften von This compound-Derivaten machen sie wertvoll für die Erforschung entzündungsbedingter Erkrankungen und könnten zur Entwicklung neuer entzündungshemmender Medikamente führen .
Krebsforschung
Forschungen haben gezeigt, dass diese Derivate krebshemmende Eigenschaften haben. Sie werden auf ihre potenzielle Verwendung in der Krebsvorbeugung und -behandlung untersucht, insbesondere bei der Zielsetzung von freien Radikalen und dem Schutz von Zellstrukturen .
Hemmung der Melanogenese
Im Bereich der Dermatologie werden diese Verbindungen auf ihre Fähigkeit untersucht, die Melanogenese zu hemmen. Sie könnten als Hypopigmentierungsmittel dienen und therapeutische Optionen für Erkrankungen wie Hyperpigmentierung, Sommersprossen und Melasma bieten .
Hautpflege und Kosmetik
Aufgrund ihrer antimelanogenen und antioxidativen Wirkungen sind This compound-Derivate potenzielle Kandidaten für die Verwendung in Hautpflegeprodukten und Kosmetika als neuartige Hypopigmentierungsmittel und Antioxidantien .
Kristallographie und Strukturanalyse
Die Kristallstrukturen dieser Derivate wurden bestimmt, was für das Verständnis ihrer physikalischen und chemischen Eigenschaften entscheidend ist. Diese Informationen sind unerlässlich für die Entwicklung neuer Verbindungen mit gewünschten biologischen Aktivitäten .
Wechselwirkung mit biomimetischen Systemen
Studien mit differentieller Scanning-Kalorimetrie, Röntgenbeugung und anderen Techniken wurden durchgeführt, um die Wechselwirkung zwischen diesen Derivaten und biomimetischen Systemen zu verstehen, was für die Entwicklung von Wirkstofffreisetzungssystemen und das Verständnis von Wirkstoff-Membran-Wechselwirkungen wichtig ist .
Wirkmechanismus
While the specific mechanism of action for Methyl 2,3,4-trimethoxybenzoate is not well-documented, related compounds such as Methyl 3,4,5-trimethoxybenzoate are known for their antioxidant and free radical scavenging properties . They are used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2,3,4-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKTYILRUMKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552949 | |
| Record name | Methyl 2,3,4-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6395-18-2 | |
| Record name | Methyl 2,3,4-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


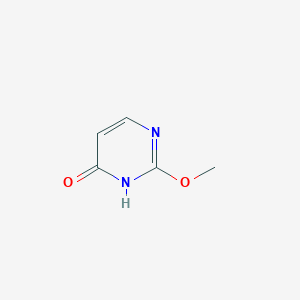

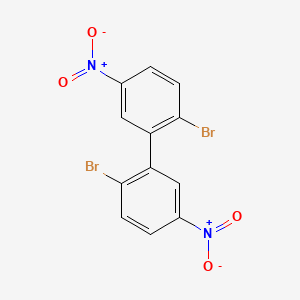



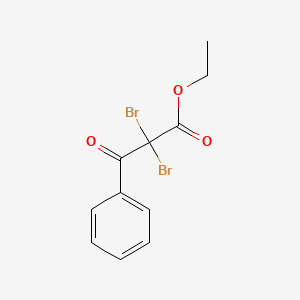



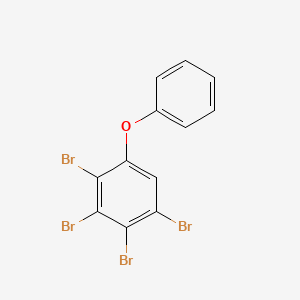
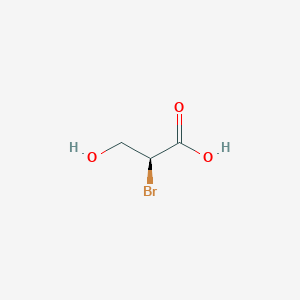
![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)